Ripost Pepite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

99629-34-2 |

|---|---|

Molecular Formula |

C29H40MnN10O7S8Zn |

Molecular Weight |

1017.5 g/mol |

IUPAC Name |

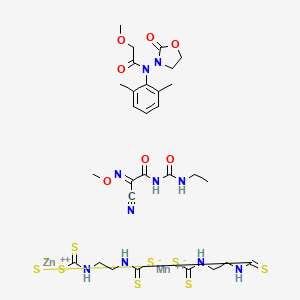

zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C14H18N2O4.C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h4-6H,7-9H2,1-3H3;3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;2*+2/p-4/b;11-5+;;;; |

InChI Key |

PQDNMBJDWKUCJW-YGFMKMILSA-J |

SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Isomeric SMILES |

CCNC(=O)NC(=O)/C(=N/OC)/C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Reaction Pathways of Piperidine Derivatives

Ripost Pepite’s six-membered nitrogen-containing ring enables participation in reactions typical of secondary amines and saturated heterocycles:

Alkylation and Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.

-

Acylation : Forms amides via reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

Nucleophilic Substitution

-

Ring-Opening Reactions : Reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to the nitrogen, leading to ring-opening products.

Transition-Metal-Catalyzed Cross-Coupling

Piperidine derivatives like this compound participate in palladium-mediated reactions:

Buchwald-Hartwig Amination

-

Coupling with aryl halides in the presence of [(o-tolyl)₃P]₂Pd catalysts yields N-arylpiperidine derivatives (75–85% yields) .

Suzuki-Miyaura Coupling

-

Theoretical pathways suggest boronic acid coupling at halogenated positions (if present), though specific data for this compound remains undocumented .

Photoredox and Radical-Mediated Reactions

Modern synthetic platforms enable advanced functionalization:

C–H Activation

-

Under photoredox conditions (e.g., Ir(ppy)₃, blue LED), this compound could undergo α-C–H functionalization to generate alkylated or acylated derivatives .

Mechanistic Insights

-

Methylation : While not directly observed, SAM-dependent methyltransferases could theoretically methylate this compound’s nitrogen, as seen in peptide biosynthesis .

-

Redox Activity : Piperidine’s nitrogen lone pair facilitates hydrogen bonding in biological systems, though its primary synthetic utility lies in functional-group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.